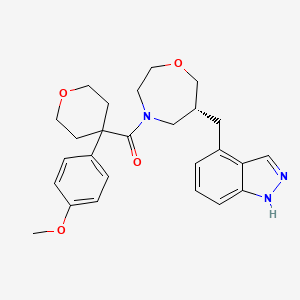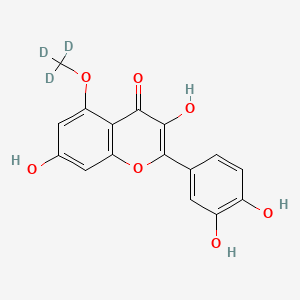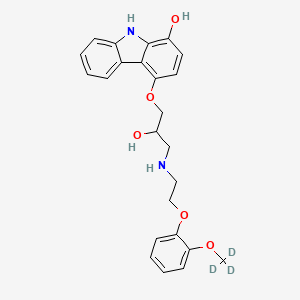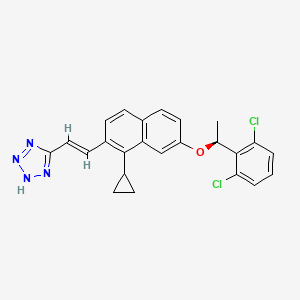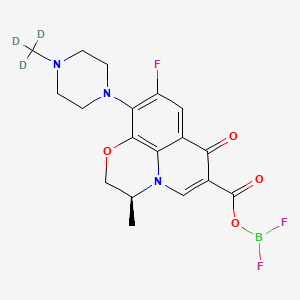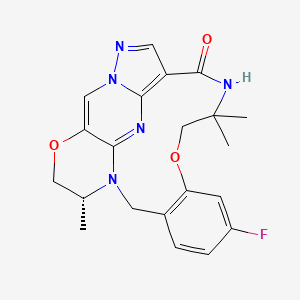
Trk-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trk-IN-11 is a potent inhibitor of tropomyosin receptor kinase, which is a family of receptor tyrosine kinases. These kinases are involved in the regulation of neuronal development and function. This compound has shown significant potential in the treatment of various cancers, particularly those driven by mutations or fusions in the neurotrophic receptor tyrosine kinase genes .
Méthodes De Préparation
The synthetic route typically includes the use of pyrazolo[1,5-a]pyrimidine as a key intermediate . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Trk-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the this compound molecule .
Applications De Recherche Scientifique
Trk-IN-11 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of tropomyosin receptor kinase and its effects on various signaling pathways.
Biology: this compound is employed in research to understand the role of tropomyosin receptor kinase in neuronal development and function.
Mécanisme D'action
Trk-IN-11 exerts its effects by binding to the active site of tropomyosin receptor kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are crucial for cell survival and proliferation. The molecular targets of this compound include the tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C proteins . The pathways involved include the RAS/MAPK/ERK, PLCγ, and PI3K/Akt signaling cascades .
Comparaison Avec Des Composés Similaires
Trk-IN-11 is unique among tropomyosin receptor kinase inhibitors due to its high potency and selectivity. Similar compounds include:
Larotrectinib: An inhibitor of tropomyosin receptor kinase used in the treatment of solid tumors with neurotrophic receptor tyrosine kinase gene fusions.
Entrectinib: Another tropomyosin receptor kinase inhibitor that targets tumors with neurotrophic receptor tyrosine kinase gene fusions.
Repotrectinib: A next-generation inhibitor designed to overcome resistance mutations in tropomyosin receptor kinase.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding interactions with the tropomyosin receptor kinase proteins .
Propriétés
Formule moléculaire |
C21H22FN5O3 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
(18R)-12-fluoro-7,7,18-trimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one |
InChI |
InChI=1S/C21H22FN5O3/c1-12-10-29-17-9-27-18-15(7-23-27)20(28)25-21(2,3)11-30-16-6-14(22)5-4-13(16)8-26(12)19(17)24-18/h4-7,9,12H,8,10-11H2,1-3H3,(H,25,28)/t12-/m1/s1 |
Clé InChI |
HVIJVFYUUAELBN-GFCCVEGCSA-N |
SMILES isomérique |
C[C@@H]1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=CC(=C5)F)(C)C |
SMILES canonique |
CC1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=CC(=C5)F)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



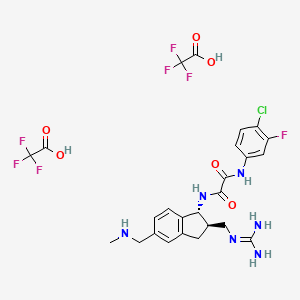


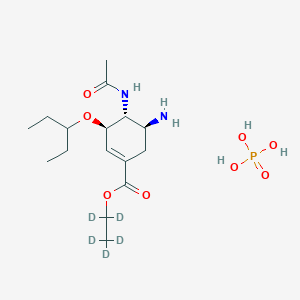
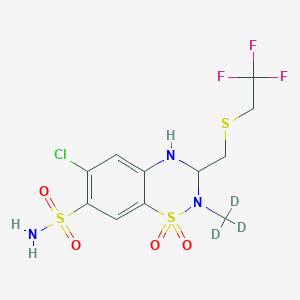
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)


